molecular formula C9H7F2NO4 B137935 [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid CAS No. 153876-17-6

[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid

Katalognummer B137935
CAS-Nummer: 153876-17-6
Molekulargewicht: 231.15 g/mol
InChI-Schlüssel: HAEZACDIXLWYOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid, also known as DFBHA, is a chemical compound that has been widely researched for its potential applications in the field of medicine. It is a hydroxamic acid derivative that has shown promising results in various scientific studies, particularly in its ability to inhibit enzymes and regulate gene expression. In

Wirkmechanismus

[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid exerts its effects through the inhibition of various enzymes, including HDACs and beta-secretase. HDACs are involved in the regulation of gene expression, and their inhibition by [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Beta-secretase is involved in the production of amyloid beta peptides, and its inhibition by [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid leads to a decrease in the accumulation of these peptides in the brain.

Biochemische Und Physiologische Effekte

[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of HDACs and beta-secretase, the induction of cell cycle arrest and apoptosis in cancer cells, and the reduction of amyloid beta peptide accumulation in the brain. [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation of using [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Zukünftige Richtungen

There are several future directions for research on [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid, including its potential applications in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to determine the optimal dosage and administration of [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid for therapeutic use, as well as its potential side effects. Finally, the development of more potent and selective HDAC inhibitors such as [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid may lead to the development of more effective cancer therapies.

Wissenschaftliche Forschungsanwendungen

[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid has been extensively studied for its potential applications in cancer treatment, neurodegenerative diseases, and inflammation. In cancer research, [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the development and progression of cancer. HDAC inhibitors such as [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising target for cancer therapy.
In neurodegenerative disease research, [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid has been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid beta peptides that are associated with Alzheimer's disease. [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.

Eigenschaften

CAS-Nummer

153876-17-6

Produktname

[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid

Molekularformel

C9H7F2NO4

Molekulargewicht

231.15 g/mol

IUPAC-Name

2-[(2,6-difluorobenzoyl)amino]-2-hydroxyacetic acid

InChI

InChI=1S/C9H7F2NO4/c10-4-2-1-3-5(11)6(4)7(13)12-8(14)9(15)16/h1-3,8,14H,(H,12,13)(H,15,16)

InChI-Schlüssel

HAEZACDIXLWYOC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(C(=O)O)O)F

Kanonische SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(C(=O)O)O)F

Synonyme

Acetic acid, [(2,6-difluorobenzoyl)amino]hydroxy- (9CI)

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A mixture of 50 g (0.318 mol) of 2,6-difluorobenzamide, 32 g (0.349 mol) of glyoxylic acid monohydrate and 200 mL of acetone was refluxed for 5 h. The reaction was cooled and solvents evaporated to give a white solid. It was triturated with cold acetone to afford 38.56 g of a white solid: mp 125°-127° C. 1H-NMR (DMSO-d6)δ9.55 (d, 1H), 7.50 (m, 1H), 7.15 (t,2H), 5.45 (d,1H)
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.